molecular formula C20H12O B196083 Benzo[a]pyrene-7,8-oxide CAS No. 36504-65-1

Benzo[a]pyrene-7,8-oxide

Cat. No. B196083
CAS RN: 36504-65-1
M. Wt: 268.3 g/mol
InChI Key: OLLMQFHYRYHKTD-UHFFFAOYSA-N
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Patent
US05635369

Procedure details

The assay of styrene oxide hydrolase activity in the strains PES1-5 and PES1-53 demonstrates the formation from styrene oxide of approximately 1 to 2 nmol of 2-phenyl-2-hydroxyethanol per min and per mg of microsomal proteins. This activity is undetectable in the other strains of the PES1 series. The reductase activity of the strain PES1-53 is comparable to that of the strain PES1-34. The strain PES1-53 transformed with an expression plasmid which codes for cytochrome P450 1A1 is capable, on incubation with benzo(a)pyrene, of hydrolysing the benzo(a)pyrene 7,8-oxide formed in situ to benzo(a)pyrene-7,8-diol. These activities are demonstrated in FIG. 13, which shows an HPLC separation of the metabolites of benzo(a)pyrene formed on incubation of this pollutant with strains PES1-2, PES1-3 and PES1-53 transformed to express murine cytochrome P450 1A1. Clearly, only the strain PES1-53 permits the formation of benzo(a)pyrene-7,8-diol in large amounts. This molecule is an important intermediate in the degradation of the carcinogenic industrial pollutant, benzo(a)pyrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 (± 0.5) nmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1[O:9]C1C1C=CC=CC=1.C1(C(O)CO)C=CC=CC=1.C1C2=C3C4C(C=C2)=C2C=CC=CC2=CC=4C=CC3=CC=1.[CH:40]1[CH:45]=[C:44]2[CH:46]=[CH:47][C:48]3[C:53]4[CH:54]=[CH:55][CH:56]5[O:58][CH:57]5[C:52]=4[CH:51]=[C:50]4[CH:59]=[CH:60][C:42](=[C:43]2[C:49]=34)[CH:41]=1>>[CH:41]1[C:42]2=[C:43]3[C:49]4[C:50]([CH:59]=[CH:60]2)=[C:51]2[CH:52]=[CH:57][C:56]([OH:58])=[C:55]([OH:9])[C:54]2=[CH:53][C:48]=4[CH:47]=[CH:46][C:44]3=[CH:45][CH:40]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C2=CC=CC=C2)O1
Step Three
Name
Quantity
1.5 (± 0.5) nmol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C=CC=3C=C4C(=C5C=CC1=C2C53)C=CC=C4
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C=CC=3C=C4C(=C5C=CC1=C2C53)C=CC(=C4O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.